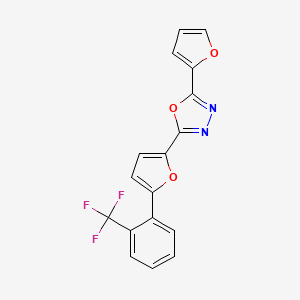

2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(furan-2-yl)-5-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F3N2O3/c18-17(19,20)11-5-2-1-4-10(11)12-7-8-14(24-12)16-22-21-15(25-16)13-6-3-9-23-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUUAURERFJCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=C(O3)C4=CC=CO4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of furan-2-carboxylic acid hydrazide with 2-(trifluoromethyl)benzoyl chloride under acidic conditions to form the desired oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the oxadiazole ring can yield corresponding amines or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-diones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, derivatives of oxadiazoles have shown promising results in inhibiting thymidine phosphorylase, an enzyme implicated in tumor growth. In one study, oxadiazole derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, indicating their potential as effective anticancer drugs .

Antimicrobial Properties

Oxadiazole compounds are recognized for their antimicrobial properties. Research indicates that certain furan-oxadiazole derivatives demonstrate potent activity against bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the inhibition of bacterial enzymes, which could lead to the development of new antibacterial therapies .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes such as tyrosinase and others involved in metabolic pathways. For example, a related furan-oxadiazole derivative was found to inhibit bacterial tyrosinase with an IC50 value comparable to ascorbic acid, suggesting a potential role in skin whitening and other cosmetic applications .

Organic Photovoltaics

In the field of material science, oxadiazoles are being explored for their electronic properties. The incorporation of furan and trifluoromethyl groups can enhance the charge transport properties of organic semiconductors. Studies suggest that compounds like 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole could be utilized in organic photovoltaic devices due to their favorable energy levels and stability under operational conditions .

Fluorescent Materials

The unique structure of this compound allows it to be investigated as a potential fluorescent material. Its photophysical properties can be tuned by modifying substituents on the furan and oxadiazole rings, making it suitable for applications in sensors and imaging technologies .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Key Observations :

Core Structure : The target compound’s 1,3,4-oxadiazole core is distinct from thiadiazole derivatives (e.g., I8 in ), which exhibit different electronic properties due to sulfur’s larger atomic size and polarizability.

Furan vs. Thioether: Thioether-linked compounds (e.g., 5g) show strong fungicidal activity due to sulfur’s nucleophilicity, whereas furan-based systems (target compound) may prioritize π-π stacking interactions .

Fungicidal and Herbicidal Activity

- The target compound’s structural analogs, such as 5g (), exhibit >50% inhibition against Sclerotinia sclerotiorum, suggesting that the trifluoromethyl group and aromatic substituents are critical for bioactivity. Molecular docking studies indicate that the carbonyl group in oxadiazoles interacts with SDH (succinate dehydrogenase) proteins, a mechanism likely shared by the target compound .

- In contrast, thiadiazole derivatives (e.g., I8, I12) in show moderate fungicidal activity but lack the trifluoromethyl group’s metabolic stability .

Pharmaceutical Potential

- Oxadiazoles with pyridinyl or benzodioxin substituents () demonstrate PARP (poly-ADP-ribose polymerase) inhibition, highlighting the scaffold’s versatility. The target compound’s trifluoromethyl group may enhance blood-brain barrier penetration for CNS-targeted drugs .

Biological Activity

The compound 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a furan ring and a trifluoromethyl-substituted phenyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. In a study evaluating various 1,3,4-oxadiazoles, the compound demonstrated high potency against several cancer cell lines. For instance:

| Cell Line | % Inhibition | IC50 (µM) |

|---|---|---|

| T-47D (Breast Cancer) | 90.47 | 0.67 |

| MDA-MB-468 | 84.83 | 0.80 |

| SK-MEL-5 (Melanoma) | 81.58 | 0.87 |

These results suggest that the compound effectively inhibits cell proliferation and may induce apoptosis in cancer cells .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. The oxadiazole moiety is believed to modulate enzyme activity and receptor interactions, which can lead to altered signaling pathways associated with cell growth and survival .

Case Studies

- In Vitro Studies : A series of in vitro assays revealed that the compound significantly inhibited the growth of various cancer cell lines compared to control groups. Flow cytometry analyses indicated that the compound induces apoptosis in a dose-dependent manner, evidenced by increased levels of pro-apoptotic markers such as p53 and caspase-3 .

- Comparative Analysis : In comparison with established chemotherapeutics like doxorubicin, the compound exhibited superior cytotoxicity against specific leukemia and breast cancer cell lines, highlighting its potential as a novel therapeutic agent .

Pharmacological Profile

The pharmacological profile of this compound suggests favorable properties for drug development:

| Property | Value |

|---|---|

| Molecular Weight | 310.23 g/mol |

| Solubility | High |

| Bioavailability | Moderate |

These attributes indicate that the compound could be optimized for further development in clinical settings.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features a 1,3,4-oxadiazole core fused with two furan rings and a trifluoromethyl-substituted phenyl group . Its reactivity stems from:

-

Oxadiazole ring : Susceptible to nucleophilic substitution, cycloaddition, and tautomerism (e.g., thiol-thione equilibrium in analogous compounds) .

-

Furan rings : Prone to electrophilic aromatic substitution, Diels-Alder reactions, or oxidation .

-

Trifluoromethyl group : Enhances stability and influences electronic properties but is generally inert under standard conditions .

1.2.1 Oxidative Cyclization

Oxadiazoles are commonly synthesized via oxidative cyclization of precursors like acylthiosemicarbazides or semicarbazones. For example, eosin-Y-catalyzed oxidative cyclization of semicarbazones under visible light yields oxadiazoles with high purity . This method could apply to the target compound if its synthesis involves similar precursors.

1.2.2 Coupling Reactions

The oxadiazole core can participate in Ullmann-type coupling or Suzuki-Miyaura coupling to introduce additional substituents. For instance, derivatives with aryl groups are synthesized using coupling reagents like propanephosphonic anhydride (T3P) .

1.2.3 Tautomerism

While the target compound lacks a thiol group, analogous oxadiazoles exhibit thiol-thione tautomerism . The presence of furan rings may influence equilibrium states due to conjugation effects.

1.2.4 Electrophilic Aromatic Substitution

Furan rings undergo reactions such as bromination or nitration , though the trifluoromethyl group may direct reactivity. For example, in benzofuran-oxadiazole hybrids, substitution patterns on the phenyl ring influence reactivity .

1.2.5 Cycloaddition

The oxadiazole ring may participate in [3+2] cycloadditions (e.g., with azides or alkenes), though this is less common compared to thiadiazoles .

Comparison of Structurally Similar Compounds

Research Findings

-

Anticancer activity : Trifluoromethyl groups enhance lipophilicity, improving cellular uptake .

-

Synthetic efficiency : Microwave-assisted methods reduce reaction times and solvent use .

-

Structure-activity relationships : Substituent position and electron-withdrawing groups (e.g., Cl, CF₃) significantly influence bioactivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(furan-2-yl)-1,3,4-oxadiazole derivatives, and how can they be optimized for higher yields?

- Methodology : The compound can be synthesized via cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under alkaline conditions to form 5-furan-2-yl[1,3,4]oxadiazole-2-thiol. Subsequent reactions with methyl iodide or amines yield thiomethyl derivatives or Mannich bases, respectively . Optimization involves controlling reaction pH (e.g., NaOH for thiol activation) and temperature (reflux in ethanol for 6–8 hours). Reported yields range from 75–85% for thiol derivatives and 60–70% for Mannich bases .

Q. How does thiol-thione tautomerism affect the stability and reactivity of 1,3,4-oxadiazole derivatives?

- Methodology : Tautomeric equilibrium is studied via IR and -NMR spectroscopy. For 5-furan-2-yl[1,3,4]oxadiazole-2-thiol (Ia), the thione form dominates in polar solvents (DMSO-d), confirmed by a strong S–H stretch at 2550 cm in IR and absence of thiol proton signals in NMR . Stability is enhanced by methyl derivatization, which locks the thiol form and prevents tautomerization .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- IR spectroscopy : Identifies S–H (2550 cm), C=N (1600–1650 cm), and furan C–O–C (1010–1070 cm) stretches .

- -NMR : Key signals include furan protons at δ 6.5–7.2 ppm and oxadiazole-linked aromatic protons at δ 7.3–8.1 ppm .

- HRMS : Molecular ion peaks at m/z 377.07 (calculated for CHFNO) confirm molecular weight .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound influence its electrochemical behavior in optoelectronic applications?

- Methodology : DFT studies (B3LYP/6-31G* basis set) reveal HOMO-LUMO gaps (~3.5–4.0 eV) for oxadiazole derivatives, correlating with charge-transfer efficiency. The trifluoromethylphenyl group enhances electron-withdrawing effects, lowering LUMO levels (−2.4 eV) and improving redox stability . Experimental validation via cyclic voltammetry shows reversible reduction peaks at −1.2 V (vs. Ag/AgCl) .

Q. What are the structure-activity relationships (SARs) for furan-oxadiazole hybrids in biological systems?

- Methodology : SAR studies focus on substituent effects:

- Electron-withdrawing groups (e.g., CF): Enhance inhibitory activity (e.g., IC = 12 μM for photosynthetic electron transport inhibition in Chlorella vulgaris) .

- Thioether linkages : Improve membrane permeability, as seen in analogues with 5-(pyridyl) substituents showing 3× higher cellular uptake .

- Data from in vitro assays (e.g., chlorophyll content reduction, algal growth inhibition) guide lead optimization .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Methodology : Single-crystal X-ray diffraction (SCXRD) confirms planarity of oxadiazole and furan rings (dihedral angles < 5°). For example, the title compound exhibits a mean C–C bond length of 1.42 Å in the oxadiazole ring, resolving discrepancies from earlier DFT models . Disordered solvent molecules (e.g., methanol/water in crystal lattices) are modeled using SQUEEZE in PLATON .

Q. What are the toxicity thresholds and metabolic pathways for this compound in preclinical models?

- Methodology : Acute toxicity studies in rats (intragastric administration) show an LD > 5000 mg/kg, classifying it as low-toxic (Class IV). Subacute doses (1000 mg/kg) transiently elevate liver transaminases (ALT: +120%, AST: +90%) and reduce serum creatinine (−25%), suggesting hepatic and renal stress . Computational models (GUSAR, TEST) predict low bioaccumulation (logP = 3.2) and moderate clearance (t = 6.7 hours) .

Key Contradictions & Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.